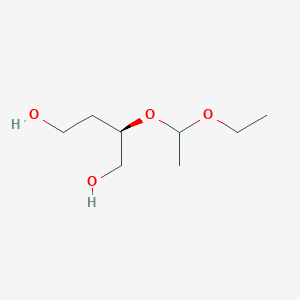

(2R)-2-(1-ethoxyethoxy)butane-1,4-diol

Description

“(2R)-2-(1-Ethoxyethoxy)butane-1,4-diol” is a chiral diol derivative of butane-1,4-diol (BDO), characterized by an ethoxyethoxy substituent at the 2-position of the butane backbone. Its stereochemistry (R-configuration) and functional groups confer unique physicochemical and biological properties.

For instance, in phytochemical studies of Cyathea species (e.g., C. nilgirensis and C. gigantea), analogs like 2-methylbutane-1,4-diol, 3-(1-ethoxyethoxy) were identified via GC-MS and predicted via PASS analysis to exhibit diverse bioactivities, including immunosuppressant, anti-inflammatory, and antiviral effects .

Properties

Molecular Formula |

C8H18O4 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

(2R)-2-(1-ethoxyethoxy)butane-1,4-diol |

InChI |

InChI=1S/C8H18O4/c1-3-11-7(2)12-8(6-10)4-5-9/h7-10H,3-6H2,1-2H3/t7?,8-/m1/s1 |

InChI Key |

SNYNSRJHDYPCHN-BRFYHDHCSA-N |

Isomeric SMILES |

CCOC(C)O[C@H](CCO)CO |

Canonical SMILES |

CCOC(C)OC(CCO)CO |

Origin of Product |

United States |

Preparation Methods

The synthesis of (2R)-2-(1-ethoxyethoxy)butane-1,4-diol can be achieved through several synthetic routes. One common method involves the reaction of butane-1,4-diol with ethyl vinyl ether under acidic conditions to form the desired product. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

(2R)-2-(1-ethoxyethoxy)butane-1,4-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alkanes or other reduced derivatives. Hydrogen gas in the presence of a palladium catalyst is often used for such reductions.

Substitution: The ether linkages can undergo nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alkanes.

Scientific Research Applications

(2R)-2-(1-ethoxyethoxy)butane-1,4-diol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxyl and ether groups. It serves as a model substrate for investigating enzyme specificity and activity.

Medicine: Research into potential pharmaceutical applications of this compound is ongoing. Its structural features may make it a candidate for drug development, particularly in the design of molecules with specific biological activities.

Industry: The compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in the formulation of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which (2R)-2-(1-ethoxyethoxy)butane-1,4-diol exerts its effects depends on the specific context in which it is used. In chemical reactions, the hydroxyl and ether groups play a crucial role in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved in its biological activity are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Butane-1,4-diol (BDO)

Structure : Unsubstituted diol (HOCH₂CH₂CH₂CH₂OH).

Applications :

- Industrial: Key precursor for polyurethanes, plastics (e.g., PBT), solvents, and elastic fibers .

- Pharmaceutical: Used in synthesizing epothilones (anticancer agents) and (-)-brevisamide .

Reactivity : Oxidized by dihydroxydiperiodatoargentate (III) (DDPA) in alkaline solutions with a reaction order between 1 and 2, involving adduct formation .

Limitations : Less steric hindrance compared to substituted derivatives, limiting its use in stereoselective syntheses.

| Property | (2R)-2-(1-Ethoxyethoxy)butane-1,4-diol | Butane-1,4-diol |

|---|---|---|

| Substituents | Ethoxyethoxy at C2 (R-configuration) | None |

| Bioactivity | Predicted immunosuppressant, antiviral | Limited |

| Industrial Use | Not reported | High (polymers, drugs) |

| Reactivity | Likely lower due to steric hindrance | High (oxidation-prone) |

2-Methylbutane-1,4-diol, 3-(1-Ethoxyethoxy)

Structure: Methyl group at C2, ethoxyethoxy at C3. Source: Isolated from Cyathea nilgirensis . Bioactivity: PASS analysis predicts antieczematic, cardioprotectant, and antitreponemal activities .

2-Methyl-3-propylbutane-1,4-diol

Structure : Methyl at C2, propyl at C3.

Source : First reported alkyl di-substituted BDO derivative from Alstonia boonei .

Applications : Serves as a precursor for bioactive lactones and fine chemicals .

Comparison : The propyl group introduces greater hydrophobicity, which may improve pharmacokinetic profiles but reduce water solubility relative to the ethoxyethoxy-substituted target compound.

2-(Hydroxymethyl)butane-1,4-diol

Structure: Hydroxymethyl group at C2 (HOCH₂-C-CH₂CH₂OH). Applications: Limited due to discontinued commercial availability . However, its instability in storage contrasts with the ether-stabilized target compound.

Key Research Findings

- Biological Potential: Ether-containing diols like (2R)-2-(1-ethoxyethoxy)butane-1,4-diol are understudied but share bioactivity predictions (e.g., anti-inflammatory) with Cyathea analogs .

- Industrial Suitability : Substituted BDO derivatives face challenges in polymer applications due to steric effects. For example, butane-1,4-diol outperforms dipropylene glycol (DPG) as a chain extender in polyurethanes due to optimal molecular fitting with MDI .

- Synthetic Utility : Ethoxyethoxy groups may confer resistance to oxidation compared to unsubstituted BDO, as seen in DDPA-mediated reactions .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Substituents | Bioactivity Highlights | Industrial Relevance |

|---|---|---|---|

| (2R)-2-(1-Ethoxyethoxy)butane-1,4-diol | C2: Ethoxyethoxy (R) | Immunosuppressant, antiviral | Low (research-stage) |

| Butane-1,4-diol | None | N/A | High |

| 2-Methylbutane-1,4-diol, 3-(1-ethoxyethoxy) | C2: Methyl, C3: Ethoxyethoxy | Antitremonemal, cardioprotectant | Moderate (phytochemical) |

Table 2: Reactivity Comparison in Oxidation Reactions

| Compound | Oxidizing Agent | Reaction Order | Mechanism |

|---|---|---|---|

| Butane-1,4-diol | DDPA (Ag(III)) | 1–2 | Adduct formation, two-electron |

| (2R)-2-(1-Ethoxyethoxy)butane-1,4-diol | Not studied | — | Likely slower due to steric hindrance |

Biological Activity

(2R)-2-(1-ethoxyethoxy)butane-1,4-diol is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, metabolic pathways, and toxicological profiles based on available research.

(2R)-2-(1-ethoxyethoxy)butane-1,4-diol is a diol compound structurally related to 1,4-butanediol, which is known for its diverse biological effects. The compound's structure allows it to participate in various biochemical interactions, primarily through its hydroxyl groups.

Pharmacological Activity

Research indicates that (2R)-2-(1-ethoxyethoxy)butane-1,4-diol may exhibit pharmacological properties similar to those of 1,4-butanediol. The latter is metabolized into gamma-hydroxybutyric acid (GHB), a substance with significant neuropharmacological effects.

The primary mechanism of action for (2R)-2-(1-ethoxyethoxy)butane-1,4-diol involves the conversion to GHB via enzymatic pathways involving alcohol dehydrogenase and aldehyde dehydrogenase. This conversion leads to various central nervous system effects, including sedation and anxiolytic properties.

Toxicokinetics

The toxicokinetic profile of (2R)-2-(1-ethoxyethoxy)butane-1,4-diol suggests rapid absorption and metabolism. Studies show that following administration, the compound is quickly converted into metabolites that exert biological effects.

| Parameter | Value |

|---|---|

| Oral LD50 (rats) | 1525 - 1830 mg/kg |

| Metabolism | Rapid conversion to GHB |

| Excretion | Primarily via CO2 |

| Half-life | Varies with dosage |

Case Studies

A number of studies have investigated the biological activity of related compounds:

- Neurotoxicity Studies : Research has indicated that compounds like 1,4-butanediol can cause neurotoxic effects in humans and animals. These effects are often attributed to the metabolites produced during metabolism.

- Behavioral Effects : In studies where (2R)-2-(1-ethoxyethoxy)butane-1,4-diol was administered alongside ethanol, there were observed potentiation effects on behavior similar to those induced by ethanol alone. This suggests a potential for interaction that could amplify effects or toxicity.

- Developmental Toxicity : Animal studies have shown varying degrees of developmental toxicity at different doses, indicating a need for caution in potential applications involving pregnant subjects.

Research Findings

Recent findings highlight the dual pharmacological actions of (2R)-2-(1-ethoxyethoxy)butane-1,4-diol:

- Sedative Effects : Similar to GHB, the compound may induce sedation and impair motor functions.

- Anxiolytic Properties : Preliminary studies suggest potential anxiolytic effects; however, further research is needed to establish these claims definitively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.